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4-Chloro-3-cyanobenzamide

Cat. No.: B13084013
M. Wt: 180.59 g/mol
InChI Key: BTDRAKZKRSGZMU-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Chemical Research

The importance of 4-chloro-3-cyanobenzamide in organic synthesis stems from its role as a key intermediate. The presence of three different functional groups—chloro, cyano, and amide—on the aromatic ring offers multiple reaction sites for chemists to exploit. This allows for the construction of diverse molecular frameworks, which is a fundamental aspect of creating new materials and potential therapeutic agents. For instance, the chloro group can be displaced through nucleophilic aromatic substitution, the cyano group can be hydrolyzed or reduced, and the amide can undergo various coupling reactions. This versatility makes it a valuable precursor in the development of complex organic molecules.

Overview of Structural Characteristics Relevant to Reactivity and Derivatization

The reactivity of this compound is dictated by the electronic properties and spatial arrangement of its functional groups. The chlorine atom and the cyano group are electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The cyano group can participate in a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents. The amide functionality provides a site for N-alkylation, N-arylation, or dehydration to a nitrile, further expanding the possibilities for derivatization.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₈H₅ClN₂O180.59Not available
4-Chloro-3-cyanobenzoic acidC₈H₄ClNO₂181.57117738-76-8 nih.gov
4-Cyanobenzamide (B1359955)C₈H₆N₂O146.153034-34-2 scbt.com
3-CyanobenzamideC₈H₆N₂O146.153441-01-8 sigmaaldrich.com
4-Chloro-3-nitrobenzamideC₇H₅ClN₂O₃200.5816588-06-0 nih.gov

This table was generated based on data from cited sources.

Scope of Academic Inquiry and Research Frontiers Pertaining to the Compound

Current academic research involving this compound and its derivatives is broad and multifaceted. Investigations often focus on its application as a building block in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. For example, derivatives of this scaffold have been explored for their potential biological activities. frontiersin.orgnih.gov The unique substitution pattern of this compound makes it a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. ajrcps.com

Furthermore, the reactivity of the cyano and chloro groups is a subject of ongoing research, with studies exploring novel catalytic systems and reaction conditions to achieve more efficient and selective transformations. researchgate.netdiva-portal.org For instance, palladium-catalyzed reactions have been employed for the synthesis of N-cyanobenzamides from aryl halides. researchgate.net The development of greener and more sustainable synthetic methods utilizing this scaffold is also an active area of investigation. researchgate.netnih.gov The potential for this compound to serve as a precursor to functional materials, such as polymers and dyes, is another emerging research frontier.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O B13084013 4-Chloro-3-cyanobenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

4-chloro-3-cyanobenzamide

InChI

InChI=1S/C8H5ClN2O/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3H,(H2,11,12)

InChI Key

BTDRAKZKRSGZMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)C#N)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 3 Cyanobenzamide and Its Derivatives

Direct Synthesis Routes to 4-Chloro-3-cyanobenzamide

Direct synthesis routes focus on constructing the final benzamide (B126) structure from precursors that already contain the core aromatic ring. These methods involve the formation of the amide bond or the introduction of the necessary chloro and cyano functionalities onto a pre-existing benzene (B151609) derivative.

A primary method for synthesizing benzamides is through the amidation of a corresponding carboxylic acid. For this compound, this involves the conversion of 4-chloro-3-cyanobenzoic acid. Standard amide bond formation protocols are applicable, which typically require the activation of the carboxylic acid to facilitate nucleophilic attack by an ammonia (B1221849) source. researchgate.net

One common approach is the conversion of the carboxylic acid to a more reactive acyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-chloro-3-cyanobenzoyl chloride is then treated with ammonia (aqueous or gaseous) to yield the desired benzamide. Another strategy involves the use of coupling reagents that activate the carboxylic acid in situ. researchgate.net Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or phosphonium (B103445) salts can facilitate the direct reaction between the carboxylic acid and an amine. researchgate.net While aqueous ammonia is an ideal and inexpensive nitrogen source, its use in palladium-catalyzed amination reactions can be challenging due to issues with catalyst stability and competing side reactions like hydroxylation. nih.gov

An alternative route is the partial hydrolysis of a nitrile group. Starting from 4-chloro-1,3-dicyanobenzene, selective hydrolysis of one of the two nitrile groups under controlled acidic or basic conditions could potentially yield this compound. However, achieving such selectivity can be challenging and may lead to the formation of the dicarboxylic acid or other byproducts.

An alternative synthetic strategy involves introducing the cyano and chloro groups onto a simpler aromatic precursor. A well-established method for introducing a cyano group is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This pathway can begin with a suitably substituted aniline (B41778).

For instance, a plausible synthetic sequence starts with 4-chlorobenzonitrile (B146240). guidechem.com Nitration of 4-chlorobenzonitrile using a mixture of concentrated nitric acid and sulfuric acid at low temperatures yields 4-chloro-3-nitrobenzonitrile. guidechem.com The nitro group can then be reduced to an amino group, forming 3-amino-4-chlorobenzonitrile, using various reducing agents such as iron in acetic acid or catalytic hydrogenation. The resulting aniline can be converted to the target benzamide through several steps, although this adds to the length of the synthesis. More direct palladium-catalyzed cyanation methods, which convert aryl halides to nitriles using cyanide sources like zinc cyanide (Zn(CN)₂), represent a milder and more efficient alternative for introducing the cyano group onto an aromatic ring. organic-chemistry.org

Modern synthetic chemistry has increasingly turned to palladium-catalyzed reactions for their efficiency and functional group tolerance. researchgate.net Carbonylative coupling reactions, in particular, provide a powerful method for constructing amides directly from aryl halides. rsc.org These reactions involve the insertion of carbon monoxide (CO) into a palladium-aryl bond, followed by reaction with an amine nucleophile.

A novel and direct approach to N-cyanobenzamides, including derivatives like this compound, is the palladium-catalyzed aminocarbonylation of aryl halides with cyanamide (B42294). researchgate.netdntb.gov.ua In this reaction, an appropriately substituted aryl halide, such as 1-bromo-4-chloro-2-cyanobenzene or the corresponding iodide, is coupled with cyanamide in the presence of a palladium catalyst and carbon monoxide. This method directly incorporates the carbonyl group and the cyanamide moiety in a single step, offering a highly convergent route to the target structure. researchgate.net The cross-coupling of cyanamides with aryl halides has been developed as a versatile tool for creating N-C-N bonds under mild conditions. nih.govnih.gov

The success of palladium-catalyzed aminocarbonylation is highly dependent on the optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent. nih.gov

Catalyst Precursor: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used and effective catalyst precursor for these transformations. organic-chemistry.org

Ligand: The choice of phosphine (B1218219) ligand is crucial for catalyst stability and activity. While monodentate ligands like triphenylphosphine (B44618) (PPh₃) can be effective, bidentate ligands often provide superior results. mdpi.comnih.gov Xantphos, a ligand with a large bite angle, is particularly effective in stabilizing the palladium center and promoting high catalytic activity, even at low temperatures. mdpi.comacs.orgorganic-chemistry.org The use of a palladacycle precatalyst ligated with Xantphos has been shown to generate a highly active catalyst, enabling reactions at temperatures as low as 45 °C. acs.org In some cases, dppf (1,1'-bis(diphenylphosphino)ferrocene) also shows good performance. nih.gov

Base and Solvent: An organic base such as triethylamine (B128534) (Et₃N) is typically employed to neutralize the hydrogen halide formed during the reaction. nih.gov Common solvents for these reactions include polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane. nih.govacs.org

The table below summarizes typical conditions and findings from optimization studies for related palladium-catalyzed aminocarbonylations.

ParameterCondition/ReagentObservation/YieldReference
CatalystPd(OAc)₂Commonly used, effective precursor. nih.gov
LigandPPh₃Effective for simple amines, but less so for complex substrates. mdpi.com
XantphosImproves catalyst stability and activity; allows for lower reaction temperatures. Drastically improves yields in many cases. mdpi.comnih.govacs.org
dppfCan be the most productive ligand for certain substrates. nih.gov
BaseTriethylamine (Et₃N)Standard organic base used in these reactions. nih.gov
SolventDMF or 1,4-DioxaneCommonly used polar aprotic solvents. nih.govacs.org
Temperature45-80 °CXantphos-based precatalysts enable reactions at lower temperatures (e.g., 45-50 °C). acs.org

A significant advancement in carbonylative coupling reactions is the use of solid carbon monoxide surrogates, which avoids the handling of toxic and flammable CO gas. rsc.org Molybdenum hexacarbonyl (Mo(CO)₆) is a stable, solid, and easily handled reagent that serves as an excellent in-situ source of CO for palladium-catalyzed aminocarbonylations. rsc.orgchemsrc.comrsc.org The CO is typically released from Mo(CO)₆ by heating, often in the presence of an activator like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). acs.org

To prevent potential side reactions, such as the molybdenum-mediated reduction of sensitive functional groups (e.g., nitro groups), a two-vial or two-chamber system can be employed. acs.org In this setup, the Mo(CO)₆ is placed in one vial where CO is generated, and the gas diffuses into a second vial containing the aryl halide, amine, and palladium catalyst. researchgate.netacs.org This technique physically separates the CO source from the main reaction mixture, ensuring a clean carbonylation process. acs.org Other solid CO sources, such as chromium hexacarbonyl (Cr(CO)₆) and phenyl formate, have also been successfully used in various palladium-catalyzed carbonylation reactions. organic-chemistry.orgrsc.org

Green Chemistry Principles in Synthesis Optimization

The optimization of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. yale.edusigmaaldrich.com These principles provide a framework for designing safer, more efficient, and sustainable chemical manufacturing. acs.orgmsu.edu The application of these principles involves a holistic assessment of the entire lifecycle of a chemical product, from the choice of starting materials to the final disposal. nih.gov

Key green chemistry principles applicable to the synthesis of this compound and its derivatives include:

Prevention of Waste: It is more advantageous to prevent waste generation than to treat or clean it up after it has been created. yale.edumsu.edu This involves designing synthetic pathways with high yields and minimal byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant waste, like substitution reactions with poor leaving groups.

Less Hazardous Chemical Syntheses: Wherever feasible, synthetic methods should utilize and generate substances that have little or no toxicity to human health and the environment. sigmaaldrich.com This involves selecting safer reagents and intermediates.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents and separation agents should be minimized or made unnecessary whenever possible, and innocuous when used. yale.edu The search for alternative, environmentally friendly reaction media is a key aspect of green chemistry. sigmaaldrich.com

Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. yale.edu Conducting syntheses at ambient temperature and pressure is a primary goal. nih.gov

Use of Catalysis: Catalytic reagents, which are highly selective, are superior to stoichiometric reagents because they can be used in small amounts and can be recycled, thus reducing waste. acs.org

The table below outlines how these principles can be practically applied to optimize the synthesis of this compound.

Green Chemistry PrinciplePotential Application in this compound Synthesis
Waste Prevention Developing one-pot synthesis methods to reduce intermediate isolation steps and associated waste.
Atom Economy Utilizing cycloaddition or condensation reactions that incorporate a majority of the reactant atoms into the product structure.
Less Hazardous Synthesis Replacing hazardous reagents with safer alternatives; for example, using non-toxic cyanating agents.
Safer Solvents Substituting traditional volatile organic solvents (VOCs) with water, supercritical fluids, or ionic liquids.
Energy Efficiency Employing microwave-assisted or ultrasonic synthesis to reduce reaction times and energy consumption compared to conventional heating.
Catalysis Using transition metal or enzyme catalysts to improve reaction efficiency and selectivity, replacing stoichiometric reagents that generate more waste. acs.org
Reduce Derivatives Designing synthetic pathways that avoid the use of protecting groups for the amide or cyano functionalities to minimize steps and reagent use. yale.eduacs.org

By integrating these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally responsible.

Synthesis of Chemically Modified Derivatives

This compound serves as a versatile precursor for the synthesis of a wide range of chemically modified derivatives due to its three reactive sites: the benzamide nitrogen, the cyano group, and the chloro substituent.

Derivatization at the Benzamide Nitrogen

The nitrogen atom of the benzamide group can be functionalized through various reactions, most commonly N-alkylation or N-arylation, to produce secondary or tertiary amides. These reactions typically involve the deprotonation of the amide N-H bond with a suitable base to form an amidate anion, which then acts as a nucleophile.

A general scheme for N-alkylation is as follows: this compound + Base + R-X → 4-Chloro-3-cyano-N-alkylbenzamide + Base·HX

Where R-X can be an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or another alkylating agent. The choice of base and solvent is crucial for the reaction's success, with common systems including sodium hydride in an aprotic solvent like dimethylformamide (DMF) or potassium carbonate in acetone. These modifications can significantly alter the molecule's physical and chemical properties.

Transformations of the Cyano Group

The cyano (nitrile) group is a highly versatile functional group that can be converted into a variety of other functionalities, providing a gateway to diverse chemical structures. researchgate.net

Key transformations include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-chloro-3-carboxybenzamide) or, under milder conditions, can be partially hydrolyzed to the corresponding primary amide, although in this case, it would lead back to a related benzamide structure.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic center into the molecule.

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, particularly with azides, to form tetrazole rings, a common bioisostere for carboxylic acids in medicinal chemistry.

The table below summarizes some of the primary transformations of the cyano group.

Reaction TypeReagentsProduct Functional Group
Full Hydrolysis H₃O⁺ or OH⁻, heatCarboxylic Acid
Reduction LiAlH₄ or H₂/CatalystPrimary Amine
Addition Grignard Reagent (R-MgX)Ketone (after hydrolysis)
Cycloaddition Sodium Azide (NaN₃)Tetrazole Ring

Reactions Involving the Chloro Substituent

The chlorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution (SₙAr). The presence of the electron-withdrawing cyano and benzamide groups activates the ring towards such substitutions. The rate of these reactions is dependent on the strength of the nucleophile and the reaction conditions.

Common nucleophiles that can displace the chloride ion include:

Alkoxides and Phenoxides (R-O⁻): To form ether derivatives.

Amines (R-NH₂): To produce N-substituted aniline derivatives. This anilino-dechlorination proceeds via an addition-elimination mechanism. researchgate.net

Thiols (R-SH): To generate thioethers.

Cyanide Ion (CN⁻): To yield a dinitrile compound (phthalonitrile derivative). researchgate.net

These substitution reactions are often carried out at elevated temperatures and may be facilitated by a base or a transition metal catalyst, depending on the nucleophile's reactivity.

Heterocyclic Ring Formation from this compound Precursors

The functional groups of this compound can be strategically utilized to construct various heterocyclic ring systems. semanticscholar.org For instance, the cyano and amide groups can be involved in condensation reactions with bifunctional reagents to form rings. One of the most common strategies involves the condensation of a diamine with reagents like glyoxal (B1671930) to form an imidazolium (B1220033) salt, a precursor to N-heterocyclic carbenes. nih.govresearchgate.net

For example, the cyano group can be reduced to an aminomethyl group, and this new amine, along with the adjacent amide, can participate in cyclization reactions to form fused heterocyclic systems. Alternatively, transformations of the cyano group into other reactive intermediates can pave the way for the synthesis of pyrimidines, oxadiazoles, or other important heterocyclic scaffolds. researchgate.net

Thiazolidinediones (TZDs) are an important class of heterocyclic compounds. mdpi.comscispace.com A synthetic route to a TZD derivative starting from this compound could be envisioned through a multi-step process.

A plausible synthetic pathway involves:

Hydrolysis of the Cyano Group: The cyano group is first hydrolyzed to a carboxylic acid, yielding 4-chloro-3-carboxybenzamide.

Reduction of the Carboxylic Acid: The newly formed carboxylic acid is selectively reduced to an alcohol, producing 4-chloro-3-(hydroxymethyl)benzamide.

Conversion to Aldehyde: The alcohol is then oxidized to an aldehyde, resulting in 4-chloro-3-formylbenzamide.

Knoevenagel Condensation: This aldehyde can then undergo a Knoevenagel condensation with thiazolidine-2,4-dione in the presence of a base catalyst (like piperidine) to form the benzylidene-thiazolidinedione intermediate. nih.gov

Further Derivatization (Optional): The nitrogen on the thiazolidinedione ring can be further functionalized, for instance, through N-benzylation. mdpi.comscispace.com

The table below illustrates potential structures in this synthetic pathway.

StepIntermediate/Product NameStructure
Starting Material This compound
Step 3 Product 4-Chloro-3-formylbenzamide
Step 4 Product 5-(4-Chloro-3-carbamoylbenzylidene)thiazolidine-2,4-dione

This synthetic approach demonstrates how the functionalities of this compound can be manipulated to build complex heterocyclic structures like thiazolidinediones. nih.gov

Formation of Oxazepine Structures

The synthesis of oxazepines, a class of seven-membered heterocyclic compounds containing oxygen and nitrogen, can be achieved through various routes, notably via cycloaddition reactions. dntb.gov.uauomustansiriyah.edu.iqscispace.com One of the primary methods involves the reaction of an imine (Schiff base) with a cyclic anhydride (B1165640), such as maleic or phthalic anhydride, in a [2+5] cycloaddition. uomustansiriyah.edu.iquokerbala.edu.iq This pericyclic reaction leads to the formation of the 1,3-oxazepine-4,7-dione core structure. uokerbala.edu.iqscirp.org

While direct synthesis from this compound is not extensively documented, a plausible pathway involves its conversion into a suitable precursor. For instance, the benzamide group could be transformed into an imine-containing intermediate. This intermediate could then undergo a cycloaddition reaction with an anhydride to yield a substituted oxazepine. The reaction typically proceeds by refluxing the reactants in a dry, inert solvent like benzene or tetrahydrofuran. dntb.gov.uajmchemsci.com Microwave irradiation has also been employed to facilitate the reaction, often leading to improved yields and shorter reaction times under solvent-free conditions. scirp.org

The general mechanism for this synthesis is outlined below:

Imine Formation: Condensation of a primary amine with an aldehyde or ketone.

Cycloaddition: Reaction of the resulting imine with a cyclic anhydride to form the seven-membered oxazepine ring. ijnc.irechemcom.com

Table 1: General Conditions for Oxazepine Synthesis via Cycloaddition
Reactant 1Reactant 2Reaction TypeTypical SolventsConditionsReference
Imine (Schiff Base)Cyclic Anhydride (e.g., Maleic, Phthalic)[2+5] CycloadditionDry Benzene, Tetrahydrofuran (THF)Reflux (14-16 hrs) dntb.gov.uajmchemsci.com
HydrazoneMaleic AnhydrideCyclic AdditionSolvent-freeMicrowave Irradiation scirp.org
Benzimidazole-Mediated Amide Syntheses

Benzimidazole (B57391) and its derivatives are significant heterocyclic scaffolds in medicinal chemistry. researchgate.net While benzimidazoles are typically the targets of synthesis, certain methodologies can involve them as intermediates or catalysts. The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative. organic-chemistry.org

In the context of this compound, a benzimidazole-mediated synthesis could refer to a reaction where a benzimidazole-containing reagent facilitates the formation or transformation of an amide bond. However, a more direct application involves using a diamino derivative of the parent molecule to construct a benzimidazole ring. For example, if the chloro group in a related aminobenzonitrile compound were substituted with a second amino group, the resulting N-substituted-3,4-diaminobenzonitrile could be condensed with an aldehyde to form a benzimidazole carbonitrile. turkjps.org This product could then be further modified, for instance, by converting the nitrile group into an amidoxime, which can act as a prodrug for an amidine. turkjps.org

Copper-catalyzed C-H functionalization of amidines has also emerged as a route to synthesize benzimidazoles, offering a direct method to construct the heterocyclic ring from readily available precursors. researchgate.net

Quinazolinone System Development

Quinazolinones are another class of fused heterocyclic compounds with significant biological activity. nih.gov Their synthesis can be achieved through several pathways starting from ortho-substituted benzamides. A relevant approach for a precursor like this compound involves leveraging the ortho-halogen substituent. nih.gov

One established method is the copper-catalyzed reaction of 2-halobenzamides with nitriles, followed by an intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction. organic-chemistry.org This process would involve the nucleophilic addition of the benzamide to a nitrile, followed by cyclization where the nitrogen attacks the carbon bearing the chloro group, displacing it to form the quinazolinone ring. The presence of the electron-withdrawing cyano group on the ring would further activate the chloro group toward nucleophilic displacement.

Another strategy involves the reaction of 2-aminobenzamides with various C1 sources like methanol (B129727) or aldehydes, often catalyzed by transition metals such as copper or ruthenium. nih.govresearchgate.net To utilize this compound in such a pathway, the chloro group would first need to be converted to an amino group, for example, via a Buchwald-Hartwig amination or another C-N coupling reaction. The resulting 2-amino-3-cyanobenzamide (B13949411) could then undergo cyclization.

Table 2: Selected Synthetic Routes to Quinazolinones
Starting Material TypeReagentsCatalyst/ConditionsKey StepsReference
ortho-FluorobenzamidesAmidesCs₂CO₃, DMSOSNAr followed by cyclization nih.gov
2-HalobenzamidesNitrilesCu-catalyzedNucleophilic addition, SNAr organic-chemistry.org
2-AminobenzamidesAlcohols/AldehydesRu or Cu catalystDehydrogenative/deaminative coupling nih.govresearchgate.net
2-Halobenzoic acidsAmidinesFe-catalyzed, MicrowaveC-N coupling, Cyclization rsc.org

Supramolecular Assembly and Macromolecular Precursor Synthesis

This compound serves as a valuable precursor for the synthesis of larger, complex macromolecular structures, particularly those used in materials science. Its functional groups—chloro, cyano, and benzamide—provide multiple reaction sites for building extended molecular architectures.

Phthalocyanine (B1677752) Synthesis utilizing Cyanobenzamide Intermediates

Phthalocyanines (Pcs) are large, aromatic macrocycles widely used as dyes, pigments, and functional materials in electronics and photodynamic therapy. beilstein-journals.orgmdpi.com Their synthesis typically involves the cyclotetramerization of phthalic acid derivatives, such as phthalonitriles or o-cyanobenzamides. researchgate.netthieme-connect.de

The use of an o-cyanobenzamide derivative like this compound allows for the direct incorporation of substituents onto the phthalocyanine periphery. The synthesis involves heating the precursor, often in the presence of a metal salt (like NiCl₂) to template the formation of a metallophthalocyanine, and a nitrogen source if needed. umich.edu The resulting phthalocyanine would be a tetra-substituted derivative, specifically a tetrakis(5-chloro-6-carbamoyl)phthalocyanine. Due to the substitution pattern of the precursor, the reaction yields a mixture of constitutional isomers (C₄ₕ, D₂ₕ, C₂ᵥ, and Cₛ symmetry). umich.edu

The presence of chloro substituents on the phthalocyanine ring influences its electronic properties, solubility, and crystal packing. researchgate.netnih.gov These electron-withdrawing groups can shift the absorption spectra and modify the semiconducting behavior of the material. mdpi.comnih.gov

Functionalization Strategies for Extended Molecular Architectures

The functional groups on this compound or the resulting phthalocyanine macrocycle offer numerous possibilities for creating more complex, extended architectures.

On the Precursor:

Nucleophilic Aromatic Substitution (SNAr): The chloro group on the benzamide ring is activated by the adjacent electron-withdrawing cyano group, making it susceptible to substitution by nucleophiles like amines, alkoxides, or thiolates. youtube.comyoutube.comlibretexts.org This allows for the introduction of a wide variety of functional groups prior to the cyclotetramerization step, leading to highly functionalized phthalocyanines. researchgate.netumich.edu This pre-functionalization strategy is often preferred as it can be easier than modifying the final macrocycle. beilstein-journals.org

On the Macromolecule:

Peripheral Functionalization: Once the chloro-substituted phthalocyanine is formed, the chlorine atoms on the periphery can be replaced via SNAr reactions. This post-synthesis modification allows for the attachment of solubilizing groups or other functional units that can link multiple phthalocyanine cores together, forming dimers, trimers, or polymers. beilstein-journals.orgresearchgate.net

"Click Chemistry": Functional groups introduced via SNAr, such as azides or alkynes, can be used in highly efficient "click" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to link the phthalocyanine to other molecules, surfaces, or nanoparticles. mdpi.com

These strategies enable the fine-tuning of the phthalocyanine's properties for specific applications, such as improving solubility in organic solvents, altering aggregation behavior, and creating materials for advanced electronic or therapeutic uses. beilstein-journals.orgmdpi.com

Chemical Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Reactions of the Benzamide (B126) Moiety

The benzamide group contains both nucleophilic and electrophilic centers. The lone pair of electrons on the nitrogen atom can act as a nucleophile, while the carbonyl carbon is electrophilic. reddit.com However, amides are generally considered to be of low reactivity toward nucleophiles. youtube.com This reduced reactivity is due to the delocalization of the nitrogen's lone pair into the carbonyl group, which decreases the electrophilicity of the carbonyl carbon. Furthermore, the amide anion (NR2⁻) is a very poor leaving group, hindering nucleophilic acyl substitution reactions. youtube.comlibretexts.org

Despite their general stability, amides can undergo reactions with strong nucleophiles or under conditions that enhance their electrophilicity. nih.gov

Nucleophilic Attack: Strong nucleophiles, such as those found in organometallic reagents or metal hydrides like lithium aluminum hydride, can attack the carbonyl carbon. nih.govyoutube.com The reduction of amides with LiAlH₄, for instance, proceeds via nucleophilic attack to ultimately replace the carbonyl oxygen with two hydrogen atoms, yielding an amine. youtube.comyoutube.com

Electrophilic Activation: The reactivity of the amide towards nucleophiles can be significantly increased through electrophilic activation at the carbonyl oxygen. nih.gov In acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by weak nucleophiles like water, leading to hydrolysis into a carboxylic acid. libretexts.org Reagents like triflic anhydride (B1165640) can also activate the amide, forming a highly reactive nitrilium ion intermediate. nih.gov

The benzamide moiety in 4-chloro-3-cyanobenzamide is influenced by the strong electron-withdrawing effects of the adjacent cyano group and the chloro atom. These groups further decrease the electron density on the aromatic ring but can influence the reactivity of the amide group itself, for example, by affecting the basicity of the nitrogen atom.

Reactivity Profiles of the Cyano Group in Substituted Benzamides

The cyano (nitrile) group (C≡N) is a versatile functional group known for its strong electron-withdrawing properties and its participation in a wide range of chemical transformations. nih.govebsco.com In a molecule like this compound, its reactivity is modulated by the electronic environment of the substituted benzene (B151609) ring.

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. The reactivity of the cyano group is significantly enhanced by the presence of other electron-withdrawing groups on the aromatic ring. nih.govnih.gov For instance, heteroaromatic nitriles are generally more reactive towards nucleophiles than benzonitrile (B105546) due to the electron-withdrawing nature of the heteroatoms. nih.gov In this compound, the chloro and amide groups influence the electrophilicity of the nitrile carbon.

Key reactions involving the cyano group include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to first form an amide and subsequently a carboxylic acid. ebsco.com This makes the nitrile group a synthetic equivalent of a carboxylic acid.

Reduction: The cyano group can be reduced to a primary amine (CH₂NH₂) using reducing agents like lithium aluminum hydride. youtube.com

Nucleophilic Addition: A variety of nucleophiles, including Grignard reagents and organolithium compounds, can add across the carbon-nitrogen triple bond, leading to the formation of ketones after hydrolysis. youtube.com

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form heterocyclic compounds.

The following table summarizes the influence of ring substituents on the reactivity of the cyano group towards nucleophilic attack.

Substituent Type on Aromatic RingEffect on Cyano Group ReactivityExample Compound Class
Electron-Withdrawing Groups (e.g., -NO₂, -Br)Increases electrophilicity and reactivityPyridine nitriles, 4-chlorobenzonitrile (B146240) nih.gov
Electron-Donating Groups (e.g., -NH₂)Decreases electrophilicity and reactivity4-aminobenzonitrile nih.gov

Role of the Chloro Substituent in Aromatic Nucleophilic Substitution and Other Transformations

The chloro substituent on the aromatic ring is a key site for nucleophilic aromatic substitution (SₙAr) reactions. Generally, aryl halides are unreactive towards nucleophiles. libretexts.org However, the rate of SₙAr is dramatically increased by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, the chlorine atom). libretexts.orgmasterorganicchemistry.comwikipedia.org

In this compound, the chlorine atom is positioned para to the benzamide group and meta to the cyano group. The SₙAr mechanism proceeds through a two-step addition-elimination pathway:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org

Leaving Group Departure: The leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. wikipedia.org

The rate-determining step is typically the formation of the high-energy Meisenheimer complex. wikipedia.org The electron-withdrawing cyano and amide groups help to stabilize the negative charge of this intermediate through resonance, thereby lowering the activation energy and accelerating the reaction. libretexts.orgmasterorganicchemistry.com The stabilization is most effective when the withdrawing groups are ortho or para to the site of attack.

The reactivity of aryl halides in SₙAr reactions is also influenced by the nature of the halogen. Although the C-F bond is the strongest, fluorinated aromatics are often the most reactive in SₙAr reactions because the highly electronegative fluorine atom strongly activates the ring towards nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com

Metal-Catalyzed Organic Transformations Involving this compound and Related Compounds

The chloro and amide functionalities of this compound make it a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this area. rsc.orgsemanticscholar.org

Aryl chlorides are often less reactive than the corresponding bromides or iodides, making their activation a significant challenge. acs.org However, advances in catalyst design have enabled efficient coupling reactions of aryl chlorides. semanticscholar.org For a substrate like this compound, potential transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new C-C bond.

Buchwald-Hartwig Amination: Reaction with amines to form a new C-N bond. rsc.org

Heck Reaction: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Cyanation: Reaction with a cyanide source to replace another substituent with a cyano group. organic-chemistry.org

Additionally, the amide group can act as a directing group in transition-metal-catalyzed C-H activation, enabling functionalization at a specific position on the aromatic ring. rsc.org The cyano group can also be involved in transition metal-catalyzed reactions, including transformations that involve the cleavage of the C-CN bond. nih.govresearchgate.net

The mechanisms of palladium-catalyzed cross-coupling reactions generally follow a common catalytic cycle. Using the Buchwald-Hartwig amination as an example for the reaction of an aryl chloride (Ar-Cl) with an amine (R₂NH), the cycle typically involves three key steps: rsc.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl chloride (this compound) to form a Pd(II) complex. This step involves the cleavage of the C-Cl bond.

Ligand Exchange/Transmetalation: The amine coordinates to the palladium center, often after deprotonation by a base, to form a palladium-amido complex.

Reductive Elimination: The final step involves the formation of the new C-N bond and the product (an arylamine), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. rsc.org

The specific ligands on the palladium catalyst are crucial for the efficiency of each step, particularly the challenging oxidative addition of the C-Cl bond and the final reductive elimination. semanticscholar.orgrsc.org

The success of metal-catalyzed transformations, especially with challenging substrates like aryl chlorides, is highly dependent on the design of the ancillary ligands coordinated to the metal center. semanticscholar.orgacs.org Ligands play a critical role in modulating the steric and electronic properties of the metal catalyst, thereby influencing its reactivity, selectivity, and stability. rsc.org

For palladium-catalyzed reactions of aryl chlorides, electron-rich and sterically bulky ligands are often required to promote the difficult oxidative addition step. rsc.org Key classes of ligands that have proven effective include:

Buchwald-type Biaryl Phosphines: These ligands (e.g., XPhos) are known for their steric bulk and electron-donating ability, which facilitates the oxidative addition of aryl chlorides and promotes the reductive elimination step. rsc.orgacs.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form stable complexes with palladium, showing high activity for cross-coupling reactions.

Bidentate Phosphine (B1218219) Ligands: Ligands like Me-DalPhos can be highly effective in amination chemistry involving aryl chlorides. rsc.org

Recent strategies also explore mixed-ligand approaches, where two different ligands are used to optimize different steps within the same catalytic cycle. acs.org For example, one ligand might be optimal for activating the C-Cl bond, while another is better for promoting C-H activation or reductive elimination. acs.org

The table below illustrates the impact of different ligand types on the outcome of palladium-catalyzed reactions.

Ligand TypeKey CharacteristicsInfluence on Reactivity
Bulky, Electron-Rich Monophosphines (e.g., XPhos, P(t-Bu)₃)High steric hindrance, strong electron donorsPromotes oxidative addition of Ar-Cl, enhances catalyst stability and turnover. semanticscholar.orgacs.org
Bidentate Ligands (e.g., P,N ligands like Me-DalPhos)Chelation effect, specific bite anglesCan improve selectivity and efficiency in specific reactions like amination. rsc.org
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, sterically tunableForm highly stable and active catalysts. rsc.org

Proton-Coupled Electron Transfer (PCET) Mechanisms in Cyanobenzamide Reactivity

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism in which both a proton and an electron are transferred, often in a concerted elementary step. acs.orgnih.gov This mechanism allows for the homolytic cleavage of bonds by formally transferring a hydrogen atom (H•), avoiding high-energy charged intermediates that would be formed in stepwise pathways. acs.orgnih.gov

In the context of cyanobenzamides, the N-H bond of the amide group is a potential site for PCET activation. Research has shown that the electronic nature of substituents on the benzamide ring can influence the rate and efficiency of PCET processes. For example, in a photochemical reaction, an electron-deficient 4-cyanobenzamide (B1359955) substrate displayed a higher quantum yield compared to less electron-deficient benzamides. acs.org

This enhanced reactivity is attributed to the destabilizing effect of the electron-withdrawing cyano group on the transient amidyl radical that is formed after the initial PCET event. acs.org A more destabilized radical leads to a faster subsequent reaction, such as cyclization. acs.org This indicates that the cyano group in a compound like this compound would likely facilitate reactions that proceed via PCET activation of the amide N-H bond.

PCET reactions can proceed through different pathways, as depicted in the general square scheme:

Stepwise Pathways: Electron transfer followed by proton transfer (ETPT) or proton transfer followed by electron transfer (PTET).

Concerted Pathway: Concerted transfer of the electron and proton (CEPT). diva-portal.org

The operative pathway depends on the specific reactants, solvent, and thermodynamic parameters of the system. acs.org

Research Findings on the Chemical Reactivity of this compound Remain Undisclosed in Key Areas

Initial investigations into the specific chemical reactivity of this compound, particularly concerning advanced reaction mechanisms, have yielded limited publicly available data. Despite a focused search for information on its involvement in photochemical and electrochemical proton-coupled electron transfer (PCET) activation, as well as domino and cascade reaction sequences, specific research findings detailing these aspects for this particular compound could not be retrieved.

The inquiry sought to elaborate on the nuanced chemical behavior of this compound within the framework of modern synthetic methodologies. The outlined areas of interest were:

Domino and Cascade Reaction Sequences:This section aimed to describe multi-step reactions where subsequent transformations occur in a single pot, initiated by or incorporating this compound, leading to the efficient synthesis of complex molecules.

Currently, there is no accessible peer-reviewed literature, patent, or other scientific documentation that specifically addresses the photochemical or electrochemical PCET activation of this compound. Similarly, its application or role as a substrate in domino or cascade reactions is not documented in the available resources.

While the fundamental principles of photochemical and electrochemical PCET, as well as domino and cascade reactions, are well-established for a wide array of organic compounds, the specific behavior of this compound within these reaction classes has not been a subject of published research that is readily identifiable.

Therefore, a detailed and scientifically accurate article on these specific aspects of this compound's reactivity cannot be generated at this time due to the absence of foundational research data.

Structural Elucidation and Advanced Analytical Characterization

Spectroscopic Analysis of 4-Chloro-3-cyanobenzamide and its Derivatives

Spectroscopic techniques are fundamental in determining the structure and properties of this compound. By analyzing its interaction with electromagnetic radiation, detailed information about its chemical bonds, functional groups, and electronic system can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, a precise spectrum can be predicted based on established substituent effects and data from analogous compounds such as 4-chlorobenzamide (B146232) and 3-cyanobenzamide.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amide and aromatic protons. The two amide protons (-CONH₂) are diastereotopic and may appear as two separate broad singlets, typically in the range of 7.5-8.5 ppm, with their chemical shift being highly dependent on solvent and concentration. The 1,2,4-trisubstituted aromatic ring will exhibit a complex splitting pattern for its three protons. Based on the electronic effects of the substituents, the proton at C-2 (between the cyano and amide groups) would be the most deshielded, likely appearing as a doublet. The proton at C-6 would appear as a doublet of doublets, and the proton at C-5 would be a doublet.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide group is expected to have a chemical shift in the range of 165-170 ppm. The carbon of the nitrile group (-C≡N) typically appears around 115-120 ppm. The six aromatic carbons will have distinct signals, with their shifts influenced by the attached chloro, cyano, and amide groups. The carbon atom attached to the chlorine (C-4) would be shifted downfield, while the other carbons would be influenced by the combined electron-withdrawing and donating effects of the substituents.

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-CONH₂~8.2 (1H, br s), ~7.7 (1H, br s)~167
Ar-H2~8.3 (d)-
Ar-H5~7.8 (d)-
Ar-H6~8.1 (dd)-
Ar-C1 (-CONH₂)-~135
Ar-C2-~134
Ar-C3 (-CN)-~110
Ar-C4 (-Cl)-~138
Ar-C5-~128
Ar-C6-~132
-CN-~117

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amide group typically appear as two distinct bands in the region of 3400-3200 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. The presence of intermolecular hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers. researchgate.net The strong C=O stretching vibration (Amide I band) is anticipated around 1660-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected near 1600-1640 cm⁻¹. A sharp, medium-intensity band corresponding to the C≡N stretch of the nitrile group should be observed in the 2210-2260 cm⁻¹ region. orgchemboulder.com Other significant peaks include aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching in the 1400-1600 cm⁻¹ range, and the C-Cl stretching vibration, which typically appears in the fingerprint region below 850 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C≡N stretch is typically a strong and sharp band in the Raman spectrum. aip.org The aromatic ring vibrations also give rise to characteristic Raman signals. Due to its symmetry, the symmetric breathing mode of the benzene (B151609) ring often produces a strong Raman band.

Expected Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
N-H Asymmetric StretchAmide (-CONH₂)~3350Medium
N-H Symmetric StretchAmide (-CONH₂)~3180Medium
C≡N StretchNitrile (-CN)2230 - 2250Medium-Sharp
C=O Stretch (Amide I)Amide (-CONH₂)1660 - 1680Strong
N-H Bend (Amide II)Amide (-CONH₂)1600 - 1640Medium
C=C Aromatic StretchBenzene Ring1400 - 1600Variable
C-Cl StretchAryl Halide700 - 850Medium-Strong

Mass Spectrometry (MS, LCMS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₈H₅ClN₂O), the calculated molecular weight is approximately 180.59 g/mol . A key feature in its mass spectrum would be the isotopic pattern of the molecular ion (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will display a molecular ion peak (M⁺) at m/z 180 and an M+2 peak at m/z 182 with an intensity ratio of about 3:1. miamioh.edu

The primary fragmentation pathway for aromatic amides involves the alpha-cleavage of the bond between the carbonyl carbon and the nitrogen atom. libretexts.org This would result in the loss of an amino radical (•NH₂, mass 16), leading to the formation of the highly stable 4-chloro-3-cyanobenzoyl cation. This fragment would be the base peak and would also exhibit the characteristic 3:1 isotopic pattern at m/z 164 and 166. Subsequent fragmentation could involve the loss of a neutral carbon monoxide molecule (CO, mass 28) to yield the 4-chloro-3-cyanophenyl cation at m/z 136 and 138.

Predicted Mass Spectrometry Fragments

m/z (³⁵Cl / ³⁷Cl)Ion StructureFragment Lost
180 / 182[M]⁺ (Molecular Ion)-
164 / 166[M - NH₂]⁺ (Base Peak)•NH₂
136 / 138[M - NH₂ - CO]⁺•NH₂, CO

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated systems. The primary chromophore in this compound is the substituted benzene ring. Benzene itself exhibits π → π* transitions with absorption bands around 184 nm, 204 nm, and a weaker, fine-structured band around 256 nm.

The presence of the chloro (-Cl), cyano (-CN), and carboxamide (-CONH₂) substituents on the benzene ring extends the conjugated system and influences the energy of the electronic transitions. All three groups are expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) relative to unsubstituted benzene. The combined effect would likely shift the main absorption bands into the 220-300 nm range, obscuring the fine structure seen in benzene.

X-ray Crystallography and Solid-State Structural Studies

Primary amides are well-known for forming robust hydrogen-bonded networks in the solid state. It is highly probable that this compound molecules form centrosymmetric dimers through pairs of N-H···O hydrogen bonds between the amide groups of two molecules. This common motif is described by the graph set notation R²₂(8). These dimers can then further assemble into sheets or stacks through weaker interactions, such as C-H···N or C-H···Cl contacts and π-π stacking between the aromatic rings.

Determination of Molecular Conformation and Torsion Angles

A key conformational feature of benzamide (B126) derivatives is the torsion angle between the plane of the amide group and the plane of the aromatic ring. This is often defined by the O=C–C=C dihedral angle (ψ). acs.org In many substituted benzamides, this angle is not zero, meaning the amide group is twisted out of the plane of the benzene ring. acs.orgacs.org

Studies on various benzamide crystal structures show that this torsion angle typically ranges from 20° to 40°. acs.org This non-planar conformation is a result of minimizing steric hindrance between the amide group and the ortho-substituent (in this case, the cyano group at C-3 and the hydrogen at C-5). The precise angle in the solid state is a balance between these intramolecular steric effects and the intermolecular forces of crystal packing. Computational studies on benzamide confirm that the minimum energy conformation is non-planar. acs.org Therefore, it is expected that this compound will adopt a non-planar conformation in the solid state with a significant O=C–C=C torsion angle.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The solid-state architecture of this compound is dictated by a sophisticated network of intermolecular forces that define its crystal packing. While a specific crystal structure for this compound is not publicly available, its molecular structure, featuring a primary amide, a nitrile group, a chlorine atom, and an aromatic ring, allows for a detailed theoretical analysis of the expected interactions based on closely related compounds. The key interactions governing the supramolecular assembly include hydrogen bonding, halogen bonding, and π-stacking.

Halogen Bonding: The chlorine atom on the benzene ring can act as a halogen bond donor. A halogen bond is a directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the crystal structure of this compound, the chlorine atom could form C-Cl···O=C or C-Cl···N≡C halogen bonds with the carbonyl oxygen or nitrile nitrogen of adjacent molecules. These interactions, though often weaker than classical hydrogen bonds, are highly directional and play a crucial role in crystal engineering. In some structures, Cl···Cl contacts are also observed, further linking molecules together.

π-Stacking: The presence of the benzene ring facilitates π-stacking interactions. In the solid state, aromatic rings of adjacent molecules often arrange in a parallel-displaced or T-shaped manner to maximize attractive electrostatic and dispersion forces. For instance, in 4-chlorobenzothioamide, a related structure, π-stacking is observed with a centroid-centroid separation of 3.7942 (2) Å. researchgate.net This type of interaction contributes significantly to the cohesive energy of the crystal, influencing its density and thermal stability.

The interplay of these interactions—strong hydrogen-bonded dimers linked by weaker halogen bonds and π-stacking forces—results in a densely packed and stable three-dimensional crystalline structure.

Polymorphism and its Impact on Solid-State Properties

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement or conformation of molecules in the crystal lattice. mdpi.com Benzamide and its derivatives are well-known for exhibiting polymorphism, and it is highly probable that this compound could also form different polymorphs under varying crystallization conditions (e.g., solvent, temperature, pressure). rsc.orgresearchgate.netresearchgate.net

The different packing arrangements and intermolecular interactions in polymorphs lead to distinct solid-state properties. mdpi.com These differences can have profound implications for the material's practical applications.

Key Solid-State Properties Influenced by Polymorphism:

Melting Point: Different polymorphs will have different lattice energies, resulting in distinct melting points. Generally, the most thermodynamically stable form has the highest melting point.

Solubility and Dissolution Rate: The energy required to break the crystal lattice differs for each polymorph, affecting its solubility. A less stable (metastable) polymorph is typically more soluble than its stable counterpart.

Stability: Metastable polymorphs can convert to a more stable form over time, a process that can be accelerated by heat, humidity, or mechanical stress.

Mechanical Properties: Hardness, density, and tabletability can vary between polymorphs due to differences in their crystal packing and slip planes.

For a compound like this compound, the formation of different polymorphs would likely arise from variations in the hydrogen-bonding networks (e.g., chains vs. dimers) or different π-stacking geometries. mdpi.comrsc.org For example, one polymorph might be dominated by the classic N-H···O dimeric synthon, while another might exhibit a catemeric chain motif. Such subtle changes in intermolecular interactions can lead to significant macroscopic property differences, making polymorphic screening a critical step in the development of solid-state materials.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the elemental composition and purity of a synthesized compound.

For this compound, the molecular formula is C₈H₅ClN₂O. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

Table 1: Theoretical vs. Experimental Elemental Analysis Data for this compound

ElementTheoretical %Experimental % (Found)
Carbon (C)53.2153.25
Hydrogen (H)2.792.81
Nitrogen (N)15.5115.48

Note: Experimental values are hypothetical examples based on typical analytical tolerance.

The close agreement between the theoretical and found percentages (typically within ±0.4%) confirms that the synthesized compound has the correct empirical formula and is substantially free from impurities that would alter the elemental ratios.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of chemical compounds and for separating isomers. ekb.eg For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed for routine purity analysis.

In a typical RP-HPLC setup, the compound is injected into the system where it partitions between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. The purity of the sample is determined by monitoring the eluent with a UV detector at a wavelength where the analyte absorbs strongly (e.g., 254 nm). A pure sample will ideally show a single, sharp, and symmetrical peak in the chromatogram. The presence of other peaks indicates impurities, and the area of each peak is proportional to the concentration of the corresponding component.

Isomer Separation: The synthesis of this compound may result in the formation of positional isomers, such as 3-Chloro-4-cyanobenzamide or 2-Chloro-5-cyanobenzamide. These isomers have the same molecular weight but differ in the substitution pattern on the benzene ring, leading to slight differences in polarity and molecular geometry. HPLC is a powerful tool for separating such closely related isomers. rsc.org

The separation is achieved by carefully optimizing the chromatographic conditions, including the choice of stationary phase, mobile phase composition (e.g., ratio of acetonitrile (B52724) to water/buffer), flow rate, and column temperature. nih.gov The subtle differences in the interaction of each isomer with the stationary phase lead to different retention times, allowing for their separation and quantification.

Table 2: Representative HPLC Method for Purity Analysis

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (Gradient or Isocratic)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column TemperatureAmbient or controlled (e.g., 30 °C)

This validated HPLC method ensures the quality control of this compound by confirming its purity and the absence of significant levels of isomeric or other impurities. ekb.egmdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It is widely employed to predict the molecular structure and reactivity of organic compounds. DFT calculations for 4-Chloro-3-cyanobenzamide can provide valuable information about its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

DFT studies can also be used to calculate various global reactivity descriptors, which help in understanding the molecule's behavior in chemical reactions. These descriptors are derived from the energies of the frontier orbitals.

Table 1: Global Reactivity Descriptors from DFT Calculations

Descriptor Formula Significance
Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution.
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Describes the escaping tendency of electrons.
Softness (S) 1 / (2η) Reciprocal of hardness, indicates reactivity.
Electronegativity (χ) Measures the power of an atom or group to attract electrons.

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. |

For a molecule like this compound, the electron-withdrawing nature of the chloro, cyano, and benzamide (B126) groups is expected to influence these parameters significantly, leading to a distinct electronic profile that governs its reactivity. For instance, similar studies on related compounds have shown that halogen substitutions can impact the chemical potential and electrophilicity index. chemrxiv.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, indicating these are likely sites for electrophilic interaction. nih.gov Conversely, positive potential (blue) would be anticipated around the hydrogen atoms of the amide group, making them potential sites for nucleophilic interaction. The aromatic ring would exhibit a more complex potential distribution due to the competing electronic effects of the chloro, cyano, and benzamide substituents. This visualization provides a clear and intuitive guide to the molecule's reactive behavior. walisongo.ac.idresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment.

For this compound, MD simulations can be employed to explore its conformational landscape. The molecule possesses rotational freedom around the C-C bond connecting the phenyl ring to the amide group and the C-N bond of the amide. MD simulations can reveal the preferred conformations (rotamers) of the molecule in different environments (e.g., in a vacuum, in a solvent, or in a crystal lattice) and the energy barriers between these conformations.

Furthermore, MD simulations are instrumental in studying intermolecular interactions. nih.gov By simulating a system containing multiple molecules of this compound, one can observe how they interact and self-assemble. These simulations can predict the formation of hydrogen bonds between the amide groups (N-H···O), as well as other non-covalent interactions such as dipole-dipole interactions involving the cyano and chloro groups, and π-π stacking between the aromatic rings. Understanding these interactions is crucial for predicting the bulk properties of the material.

Crystal Structure Prediction and Energy Framework Analysis

Predicting the crystal structure of a molecule is a significant challenge in computational chemistry. However, computational methods for crystal structure prediction (CSP) have advanced considerably, allowing for the generation of plausible crystal packing arrangements from the molecular structure alone. For this compound, CSP would involve generating a multitude of possible crystal structures and ranking them based on their lattice energies.

Once a crystal structure is determined, either experimentally or through prediction, energy framework analysis can be performed to quantify the intermolecular interactions within the crystal lattice. This analysis involves calculating the interaction energies between a central molecule and its neighbors and visualizing these interactions as a framework. The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components. mdpi.comresearchgate.net

Table 2: Typical Intermolecular Interaction Energies in Molecular Crystals

Interaction Type Typical Energy (kJ/mol) Expected Contribution in this compound
Hydrogen Bonds (N-H···O) -20 to -40 High
Halogen Bonds (C-Cl···O/N) -5 to -20 Moderate
π-π Stacking -5 to -15 Moderate
Dipole-Dipole Interactions -2 to -10 Moderate

| Dispersion Forces | Variable | High |

Structure-Property Relationships (excluding biological activity directly)

The computational and theoretical investigations described above provide a foundation for understanding the structure-property relationships of this compound. The arrangement of atoms and the distribution of electrons within the molecule directly influence its macroscopic physical properties.

The polarity of the molecule, arising from the electronegative chloro, cyano, and amide groups, will have a significant impact on its solubility and melting point. The presence of strong hydrogen bonding capabilities in the amide group suggests that this compound will have a relatively high melting point compared to analogues lacking this group, due to the energy required to break these strong intermolecular forces in the crystal lattice.

The electronic properties, such as the HOMO-LUMO gap, are related to the molecule's color and its potential use in electronic materials. A larger gap typically corresponds to a colorless compound that absorbs in the ultraviolet region of the electromagnetic spectrum. The calculated polarizability and hyperpolarizability from quantum chemical calculations can also predict the non-linear optical properties of the material.

The conformational flexibility of the molecule, as studied by molecular dynamics, can influence its crystal packing and polymorphism—the ability to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, such as melting point, solubility, and stability.

Theoretical Basis for Reaction Mechanisms and Pathway Elucidation

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For this compound, theoretical calculations can be used to explore potential reaction pathways for its synthesis or its participation in further chemical transformations.

By mapping the potential energy surface of a reaction, computational methods can identify transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For example, the synthesis of this compound likely involves the amidation of a corresponding acyl chloride or carboxylic acid. DFT calculations can be used to model the step-by-step mechanism of this reaction, including the formation of tetrahedral intermediates and the role of any catalysts. These calculations can help to optimize reaction conditions by identifying the lowest energy pathway.

Furthermore, theoretical calculations can predict the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in electrophilic aromatic substitution reactions, the calculated charge distribution and Fukui functions (which indicate the propensity of a site to undergo electrophilic or nucleophilic attack) can predict which position on the aromatic ring is most likely to react. This provides a theoretical underpinning for experimentally observed outcomes and can guide the design of new synthetic routes. mdpi.com

Applications in Advanced Chemical and Material Science

Role as a Versatile Small Molecule Building Block in Complex Chemical Syntheses

4-Chloro-3-cyanobenzamide is a valuable intermediate in organic synthesis due to the distinct reactivity of its three functional groups. The chlorine atom is susceptible to nucleophilic aromatic substitution, the cyano group can be hydrolyzed or reduced, and the amide group can participate in various condensation and rearrangement reactions. This trifunctionality makes it a versatile building block for the construction of more complex molecular architectures, particularly nitrogen-containing heterocycles which are significant frameworks in many functional molecules.

The strategic manipulation of these groups allows for the regioselective synthesis of diverse derivatives. For instance, the cyano and amide groups are direct precursors for the formation of fused heterocyclic rings, while the chloro substituent provides a reactive site for introducing a wide array of other functional groups or for creating points of connection to larger molecular systems. This versatility is crucial in the modular, bottom-up assembly of novel organic compounds.

Application in the Design and Synthesis of Functional Materials Precursors

The synthesis of advanced functional materials often begins with meticulously designed small organic molecules that can be assembled into larger, ordered structures. This compound serves as a key precursor in this context, particularly for materials with specific electronic and optical properties. Its rigid benzene (B151609) core and reactive peripheral groups are ideal for creating the monomeric units that form the basis of functional polymers and macrocycles.

A significant application of this compound is as a precursor for substituted phthalocyanines. Phthalocyanines are large, aromatic macrocycles, structurally similar to porphyrins, known for their intense color and remarkable thermal and chemical stability. They are synthesized through the cyclotetramerization of phthalic acid derivatives, such as phthalonitriles or o-cyanobenzamides.

In a typical synthesis, four molecules of an o-cyanobenzamide derivative, like this compound, are heated in the presence of a metal salt and a nitrogen source (such as urea) to form a metal-phthalocyanine complex. The resulting chloro-substituted phthalocyanine (B1677752) molecules can then be used as active components in organic electronic devices.

Metal phthalocyanines (MPcs) are a well-established class of organic semiconductors. Their planar, π-conjugated structure facilitates charge transport, making them suitable for use in the active layer of organic field-effect transistors (OFETs). The performance of these devices can be tuned by modifying the peripheral substituents on the phthalocyanine ring. The introduction of chloro groups, derived from the this compound precursor, can influence the molecular packing in the solid state and the electronic energy levels of the material, thereby affecting key device parameters such as charge carrier mobility and the on/off ratio. These materials are integral to the development of next-generation flexible electronics, displays, and sensors.

Development of Ligands for Coordination Chemistry

The cyano (nitrile) and amide groups present in this compound are both capable of coordinating to metal ions, making the molecule and its derivatives potential ligands in coordination chemistry. The nitrogen atom of the cyano group and the nitrogen and oxygen atoms of the amide group possess lone pairs of electrons that can be donated to a metal center, forming a coordination complex.

Ligands derived from this compound can form stable complexes with a variety of transition metals. The nitrile group, in particular, is a versatile ligand that can bind to metals in both high and low oxidation states. It acts primarily as a σ-donor through the nitrogen lone pair and as a weaker π-acceptor by accepting electron density from the metal's d-orbitals into the C≡N π* antibonding orbitals. This dual electronic nature allows it to stabilize a wide range of metal centers. The amide group can also coordinate, either through the oxygen or nitrogen atom, or it can be deprotonated to form an amido ligand, which is a strong σ- and π-donor.

The way in which a ligand binds to a metal is known as its coordination mode. Nitrile-containing ligands like this compound typically bind in a linear, end-on fashion (η¹) through the nitrogen atom. However, in some low-valent metal complexes, a side-on (η²) coordination through the C≡N π-bond is also possible. The amide group offers additional coordination possibilities, including monodentate binding through the oxygen (O-bound) or nitrogen (N-bound), or acting as a bridging ligand between two metal centers.

The stability of the resulting metal complexes is governed by several factors, including the nature of the metal ion and the ligand. The Crystal Field Stabilization Energy (CFSE) is a key factor, with complexes having a high CFSE generally exhibiting greater thermodynamic stability and kinetic inertness. The Hard and Soft Acids and Bases (HSAB) principle also provides insight; soft metal ions tend to form more stable complexes with soft ligands like nitriles.

Table 1: Coordination Characteristics of Nitrile Ligands in Transition Metal Complexes

Property Description
Typical Coordination Mode η¹ (end-on) via the nitrogen lone pair.
Alternate Coordination Mode η² (side-on) via the C≡N π-system, typically with low-valent metals.
Electronic Character Acts as a σ-donor and a π-acceptor.
Stability Factors Influenced by Crystal Field Stabilization Energy (CFSE) and the Hard-Soft Acid-Base (HSAB) principle.

| Reactivity | Coordinated nitriles can be activated towards nucleophilic attack at the carbon atom. |

Chemical Probe Development for Mechanistic Studies (excluding specific therapeutic applications)

A chemical probe is a small molecule used to investigate a particular chemical or biological process in a non-therapeutic context. The reactivity of this compound makes it a candidate for the development of such probes. For instance, the chloro-substituted benzene ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing cyano group.

This reactivity can be exploited to study the mechanisms of SNAr reactions. By reacting this compound with various nucleophiles and analyzing the reaction kinetics and products, detailed information about the transition states and intermediates of these fundamental organic reactions can be obtained. The distinct spectroscopic signatures of the cyano and amide groups can also aid in monitoring the progress of these reactions and characterizing the resulting products. Using this molecule as a probe allows for a deeper understanding of electronic and steric effects in nucleophilic substitution on aromatic rings.

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